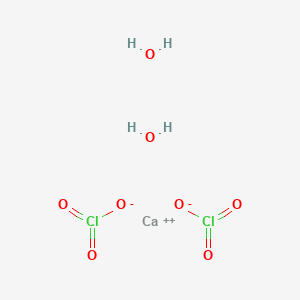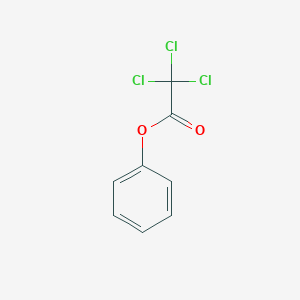
Phenyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl trichloroacetate (PTCA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents. PTCA is structurally similar to other trichloroacetate esters, but it has a phenyl group attached to the carbon atom. This chemical compound has been used in various research studies due to its ability to undergo different chemical reactions.
Mécanisme D'action
Phenyl trichloroacetate has been shown to undergo different chemical reactions, including esterification, transesterification, and hydrolysis. The mechanism of action of Phenyl trichloroacetate involves the reaction of the phenyl group with different nucleophiles, such as alcohols, amines, and thiols.
Biochemical and Physiological Effects:
Phenyl trichloroacetate has been shown to have different biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Phenyl trichloroacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl trichloroacetate has several advantages and limitations when used in laboratory experiments. One advantage is its ability to undergo different chemical reactions, which makes it a versatile starting material for the synthesis of other chemical compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the laboratory. However, one limitation is that Phenyl trichloroacetate can be toxic and should be handled with care.
Orientations Futures
There are several future directions for the use of Phenyl trichloroacetate in scientific research. One direction is the synthesis of new chemical compounds using Phenyl trichloroacetate as a starting material. Another direction is the investigation of the mechanism of action of Phenyl trichloroacetate and its effects on different enzymes and neurotransmitters. Furthermore, the use of Phenyl trichloroacetate in drug discovery and development could be explored in the future.
Méthodes De Synthèse
Phenyl trichloroacetate can be synthesized through different methods, including the reaction of trichloroacetic acid with phenol in the presence of a catalyst. Another method involves the reaction of chloroform with phenol in the presence of sodium hydroxide.
Applications De Recherche Scientifique
Phenyl trichloroacetate has been used in various scientific research studies, including organic synthesis, analytical chemistry, and pharmacology. It has been used as a starting material for the synthesis of other chemical compounds, such as phenyl chloroformate, which is used in the synthesis of carbamates and ureas.
Propriétés
Numéro CAS |
10112-13-7 |
|---|---|
Nom du produit |
Phenyl trichloroacetate |
Formule moléculaire |
C8H5Cl3O2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
phenyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
YKSMEBWOLIJQNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Autres numéros CAS |
10112-13-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



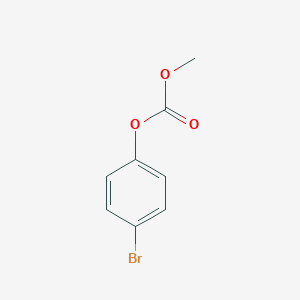
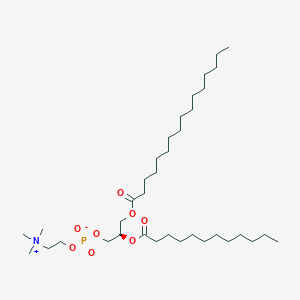
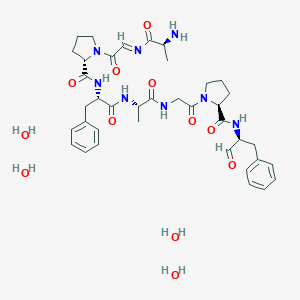
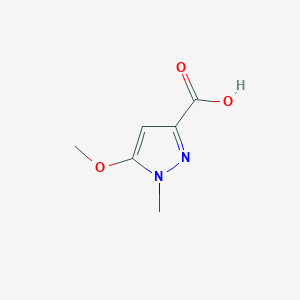
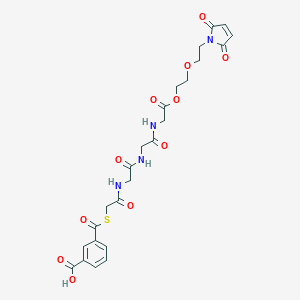
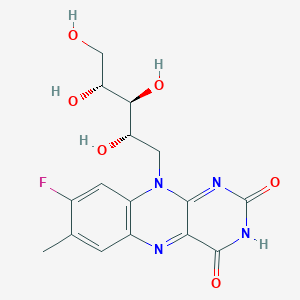
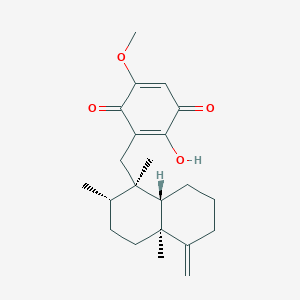
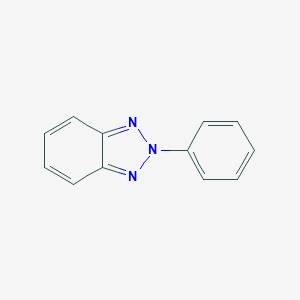
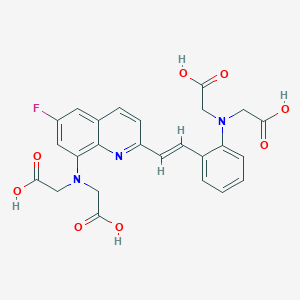
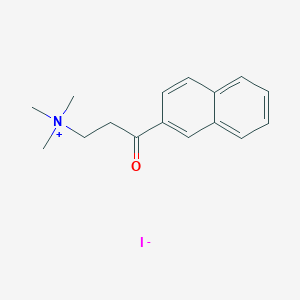
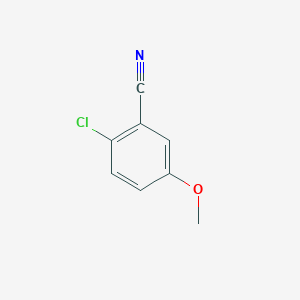
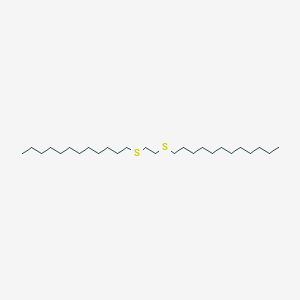
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
